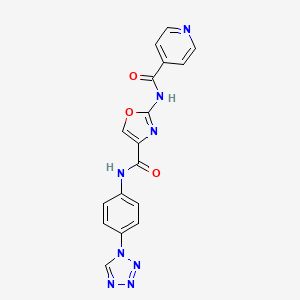
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12N8O3 and its molecular weight is 376.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide and similar compounds have shown promising results in antitumor activities. In one study, related imidazotetrazines demonstrated curative activity against L-1210 and P388 leukemia, suggesting potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Synthesis and Characterization
The compound's synthesis involves intricate processes like copper-catalyzed intramolecular cyclization, as seen in the synthesis of related 2-phenyl-4,5-substituted oxazoles (Kumar et al., 2012). Additionally, its nitrogen-rich energetic nature is evident in similar compounds, which undergo comprehensive characterization using techniques like Fourier transform-infrared spectroscopy and mass spectrometry (Qin et al., 2016).
Application in Continuous Flow Reactor
A continuous flow reactor application is seen in the safe generation and utilization of hydrazoic acid, a key component in the synthesis of similar 5-substituted-1H-tetrazoles (Gutmann et al., 2012).
Antimicrobial Activities
Compounds structurally similar to this compound have been synthesized and shown significant antimicrobial activities against various bacterial and fungal strains, highlighting their potential in treating infections (Babu et al., 2013).
Xanthine Oxidase Inhibition
This compound derivatives have been identified as potent xanthine oxidase inhibitors, indicating their potential in therapeutic applications for diseases related to this enzyme (Zhang et al., 2019).
Properties
IUPAC Name |
2-(pyridine-4-carbonylamino)-N-[4-(tetrazol-1-yl)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N8O3/c26-15(11-5-7-18-8-6-11)22-17-21-14(9-28-17)16(27)20-12-1-3-13(4-2-12)25-10-19-23-24-25/h1-10H,(H,20,27)(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLCZKFXDBMLDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
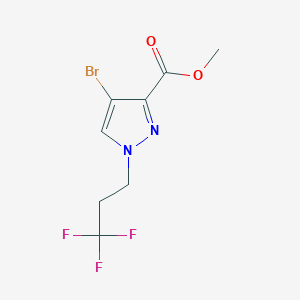
![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377864.png)
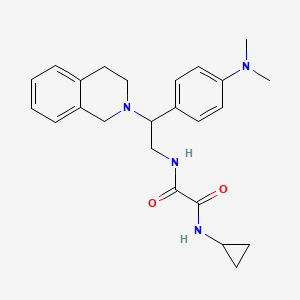
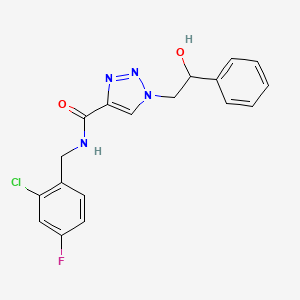
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2377871.png)
![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2377872.png)
![Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2377873.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)
![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)
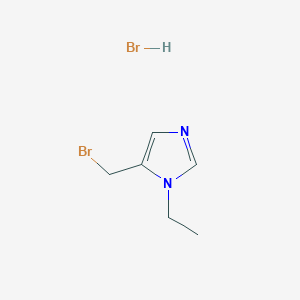
![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)
